2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidines This compound is known for its complex structure, which includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with various substituents
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of the core triazolo[1,5-c]pyrimidine structure. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Dimroth rearrangement is often employed in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
This compound has shown promise in various scientific research applications. It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is an appealing target for cancer treatment . Additionally, it has been explored for its potential use in developing multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems . Its unique structure allows for functionalization, making it a versatile scaffold for various biomedical applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other fused pyrimidines such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share similar core structures but differ in their substituents and functional groups
Properties
Molecular Formula |
C26H18N4O2 |
---|---|
Molecular Weight |
418.4g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C26H18N4O2/c1-31-20-14-12-19(13-15-20)24-28-25-22-21(17-8-4-2-5-9-17)23(18-10-6-3-7-11-18)32-26(22)27-16-30(25)29-24/h2-16H,1H3 |
InChI Key |
PNSYRULYRRMYKN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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